
Methyl 2-(3-methylisoxazol-5-yl)acetate
Vue d'ensemble
Description
Methyl 2-(3-methylisoxazol-5-yl)acetate is an organic compound featuring a methyl ester functional group attached to a 3-methylisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cycloaddition Reactions: : One common method for synthesizing methyl 2-(3-methylisoxazol-5-yl)acetate involves a 1,3-dipolar cycloaddition reaction. This process typically uses a nitrile oxide and an alkyne as starting materials, which react under mild conditions to form the isoxazole ring .
-
Metal-Free Synthesis: : Recent advancements have focused on metal-free synthetic routes to avoid the drawbacks of metal catalysts, such as toxicity and high costs. These methods often employ organic catalysts or photochemical reactions to achieve the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve scalable processes such as continuous flow chemistry. This approach allows for the efficient production of large quantities of the compound with high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Methyl 2-(3-methylisoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced isoxazole derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Amides, esters
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 2-(3-methylisoxazol-5-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its isoxazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be modified to enhance biological activity and selectivity, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, it can be used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 2-(3-methylisoxazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-methylisoxazol-4-yl)acetate
- Ethyl 2-(3-methylisoxazol-5-yl)acetate
- Methyl 2-(4-methylisoxazol-5-yl)acetate
Uniqueness
Methyl 2-(3-methylisoxazol-5-yl)acetate is unique due to the position of the methyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and development.
Propriétés
IUPAC Name |
methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCLJRXHTPUDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
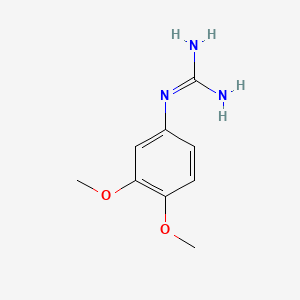
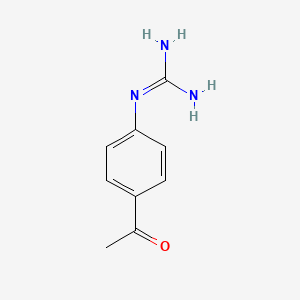

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
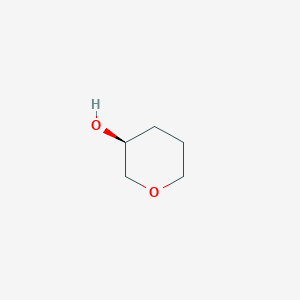

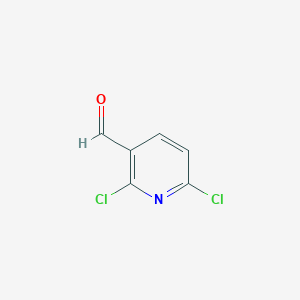
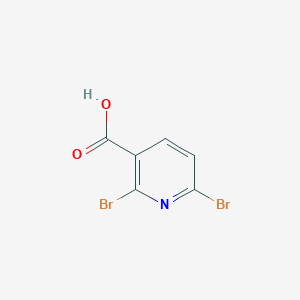
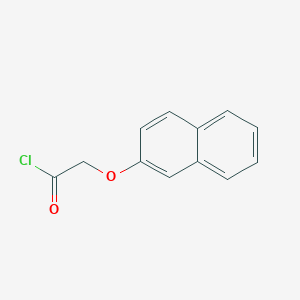
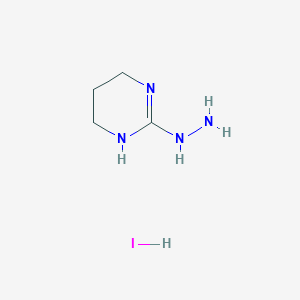
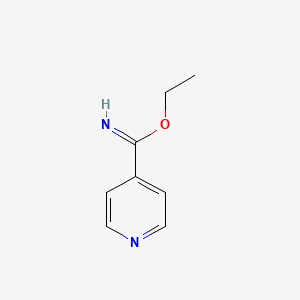


![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
